molecular formula C9H7N5O3 B1664347 Acitazanolast CAS No. 114607-46-4

Acitazanolast

Cat. No. B1664347
M. Wt: 233.18 g/mol
InChI Key: VWQZJJZGISNFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acitazanolast is an active metabolite of tazanolast and an anti-allergic drug . It was initially developed by Wakamoto Pharmaceutical Co., Ltd .


Molecular Structure Analysis

The molecular formula of Acitazanolast is C9H7N5O3 . Its average mass is 233.184 Da and its monoisotopic mass is 233.054886 Da .


Chemical Reactions Analysis

Acitazanolast has been shown to inhibit the growth of fungi by binding to ergosterol, a sterol found in fungal cell membranes .


Physical And Chemical Properties Analysis

Acitazanolast has a density of 1.7±0.1 g/cm3, a molar refractivity of 55.4±0.3 cm3, and a molar volume of 140.4±3.0 cm3 . It has 8 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

1. Evaluation of STEM Applications in Science Education

This study by Eren & Dökme (2022) focuses on the use of STEM (Science, Technology, Engineering, Mathematics) applications in science education. It reviews empirical studies conducted between 2014-2020, providing insights into the methods, tools, and materials used, as well as the teaching models and effects of STEM applications in science education. The findings suggest an increase in the use of easily accessible laboratory materials and technology-based robotic applications, although the latter is limited to a few programs. The study contributes to understanding how interdisciplinary approaches like STEM can enhance educational outcomes and promote scientific inquiry and problem-solving skills among students. For more details, you can access the full paper here.

2. Machine Learning and Data Mining Methods in Diabetes Research

This paper by Kavakiotis et al. (2017) provides a systematic review of the applications of machine learning and data mining techniques in diabetes research. It categorizes the applications into different aspects such as Prediction and Diagnosis, Diabetic Complications, Genetic Background and Environment, and Health Care and Management. The study highlights the importance of transforming the vast amounts of data generated in health sciences into valuable knowledge. This paper contributes to understanding how advanced computational methods can aid in the exploration of complex health conditions like diabetes and the potential for these technologies to revolutionize disease diagnosis, management, and treatment strategies. The full paper can be accessed here.

Safety And Hazards

When handling Acitazanolast, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Acitazanolast is currently approved for use in treating seasonal allergic conjunctivitis . There are ongoing clinical trials associated with Acitazanolast Hydrate .

properties

IUPAC Name

2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQZJJZGISNFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048732
Record name Acitazanolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acitazanolast

CAS RN

114607-46-4
Record name Acitazanolast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114607-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acitazanolast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114607464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acitazanolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACITAZANOLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y8VJ356G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acitazanolast
Reactant of Route 2
Acitazanolast
Reactant of Route 3
Acitazanolast
Reactant of Route 4
Reactant of Route 4
Acitazanolast
Reactant of Route 5
Acitazanolast
Reactant of Route 6
Acitazanolast

Citations

For This Compound
47
Citations
E Uchio - Clinical Ophthalmology, 2008 - Taylor & Francis
Olopatadine hydrochloride exerts a wide range of pharmacological actions such as histamine H 1 receptor antagonist action, chemical mediator suppressive action, and eosinophil …
Number of citations: 54 www.tandfonline.com
AS Kalgutkar, JS Daniels - … Impact of Chemical Building Blocks on …, 2010 - books.google.com
Exposing the importance of the carboxylic acid functional group is best achieved by examining the number of endogenous processes and individual molecules which rely on the …
Number of citations: 35 books.google.com
M Ayaki, A Iwasawa, S Yaguchi, R Koide - Biocontrol science, 2010 - jstage.jst.go.jp
In the present study, we evaluated the cytotoxicity of anti-allergic ophthalmic solutions in cultured corneal and conjunctival cells, namely SIRC (rabbit corneal epithelium), BCE C/D-1b (…
Number of citations: 15 www.jstage.jst.go.jp
C Çavdarli, P Topcu Yilmaz - Journal of Ocular Pharmacology and …, 2020 - liebertpub.com
… are 2 major types of antiallergic drops based on their pharmacological characteristics: drugs that suppress the release of inflammatory mediators (disodium cromoglycate, acitazanolast, …
Number of citations: 1 www.liebertpub.com
CH Suresh - 2020 - chemrxiv.org
SARS-CoV-2 S-protein:human ACE2 complex models.QM-MM optimized active site model of SARS-CoV-2 S-protein:human ACE2 interface.ONIOM(B3LYP/6-31G*:PM7) method is the …
Number of citations: 4 chemrxiv.org
M Ayaki, A Iwasawa, S Yaguchi, R Koide - Journal of oleo science, 2011 - jstage.jst.go.jp
The aim of this study was to evaluate the cytotoxicity of anti-allergic eye drops for human corneal endothelial cells (HCEC) and commercially available ocular surface cells. A primary …
Number of citations: 18 www.jstage.jst.go.jp
H Ikeda, H Tsukamoto, E Sato, HK Mishima… - Ophthalmic …, 2004 - Taylor & Francis
PURPOSE To estimate the daily cost of various ophthalmic solutions used in Japan for treating allergic conjunctivitis, including nine anti-allergic drugs and six anti-inflammatory drugs. …
Number of citations: 7 www.tandfonline.com
R Batra, H Chan, G Kamath, R Ramprasad… - arXiv preprint arXiv …, 2020 - arxiv.org
The world has witnessed unprecedented human and economic loss from the COVID-19 disease, caused by the novel coronavirus SARS-CoV-2. Extensive research is being conducted …
Number of citations: 15 arxiv.org
Y Kodama - JOURNAL OF THE EYE, 2003 - MEDICAL AOI PUBLISHER, INC.
Number of citations: 1
Y Kodama - JOURNAL OF THE EYE, 2005 - MEDICAL AOI PUBLISHER, INC.
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.